molecular formula C18H19ClFN3O2 B2899650 4-((5-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide CAS No. 1448046-42-1

4-((5-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide

Cat. No.: B2899650
CAS No.: 1448046-42-1
M. Wt: 363.82
InChI Key: HKBKWZCSBBCIQJ-UHFFFAOYSA-N
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Description

4-((5-Chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutics for central nervous system (CNS) disorders. This molecule features a piperidine carboxamide core, a structure frequently identified in compounds with notable biological activity. Its specific architecture, incorporating both 5-chloropyridin-2-yloxy and 4-fluorobenzyl groups, suggests potential as a key intermediate or pharmacophore for targeting various neurological pathways. The piperidine ring is a common motif in many bioactive molecules, and its substitution pattern in this compound is analogous to structures explored in contemporary scientific literature. For instance, research on related 1-arylcarbonyl-4-oxy-piperidine compounds has demonstrated their utility for the treatment of neurodegenerative diseases and epilepsy . Furthermore, the 4-fluorobenzyl group is a structural element found in potent dual AChE/GSK3β inhibitors investigated for Alzheimer's disease, which show promise in significantly increasing acetylcholine levels in the brain without causing significant peripheral intestinal side effects . The chloropyridine moiety is another privileged structure in drug discovery, frequently appearing in compounds designed as antagonists for receptors like TRPV1, a target for chronic pain relief . As such, this reagent offers researchers a versatile building block for the synthesis and optimization of new chemical entities, enabling structure-activity relationship (SAR) studies, library synthesis for high-throughput screening, and the exploration of new mechanisms of action. This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

4-(5-chloropyridin-2-yl)oxy-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O2/c19-14-3-6-17(21-12-14)25-16-7-9-23(10-8-16)18(24)22-11-13-1-4-15(20)5-2-13/h1-6,12,16H,7-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBKWZCSBBCIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, synthetic accessibility, and biological relevance.

Structural Analogues with Piperidine Carboxamide Scaffolds

a. 4-(2-Aminoethyl)-N-(4-Fluorophenyl)piperidine-1-carboxamide (Compound 6, )

  • Key Differences: The aminoethyl substituent at position 4 and the 4-fluorophenyl group (vs. 4-fluorobenzyl in the target compound).
  • The 4-fluorophenyl moiety lacks the benzyl spacer, which may limit steric interactions in target binding .

b. 3-((5-Chloropyrimidin-2-yl)oxy)-N-(4-Methoxyphenethyl)piperidine-1-carboxamide ()

  • Key Differences : Pyrimidinyloxy (vs. pyridinyloxy) and 4-methoxyphenethyl (vs. 4-fluorobenzyl).
  • The methoxy group on the phenethyl chain may reduce lipophilicity compared to fluorine .

c. N-(4-Chlorophenyl)-4-((5-Cyanopyridin-2-yl)oxy)piperidine-1-carboxamide ()

  • Key Differences: Cyanopyridinyloxy (vs. chloropyridinyloxy) and 4-chlorophenyl (vs. 4-fluorobenzyl).
  • Impact: The cyano group introduces strong electron-withdrawing effects, which could influence metabolic stability. The 4-chlorophenyl group may enhance halogen bonding but reduce steric flexibility compared to the benzyl group .
Substituent Effects on Physicochemical Properties
Compound Substituents Molecular Weight Melting Point (°C) LogP (Predicted)
Target Compound 5-Cl-Pyridinyloxy, 4-F-benzyl ~380 (estimated) N/A ~2.8 (moderate)
4-(2-Aminoethyl)-N-(4-F-phenyl) (6) Aminoethyl, 4-F-phenyl ~320 N/A ~1.5 (polar)
3-((5-Cl-Pyrimidinyl)oxy) (15) 5-Cl-Pyrimidinyloxy, 4-MeO-phenethyl 390.9 N/A ~3.1 (lipophilic)
N-(4-Cl-phenyl)-5-CN-Pyridinyl (16) 5-CN-Pyridinyloxy, 4-Cl-phenyl 356.8 N/A ~2.5 (moderate)

Key Observations :

  • Chlorine vs. Cyano: The 5-chloro substituent (target compound) provides moderate lipophilicity, while the cyano group () increases polarity but may improve metabolic resistance.
  • Fluorine vs.
Key Advantages of the Target Compound
  • Balanced Lipophilicity : The combination of 5-chloropyridine and 4-fluorobenzyl optimizes logP for blood-brain barrier penetration (if required) and target engagement.
  • Structural Uniqueness: Unlike analogs with pyrimidine or cyanopyridine moieties, the pyridine core in the target compound offers a distinct electronic profile for selective binding.

Q & A

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations to assess binding stability in physiological conditions (e.g., explicit solvent models).
  • Free Energy Perturbation (FEP) for predicting the impact of substituent changes on binding affinity.
  • Pharmacophore Modeling to identify critical interaction motifs (e.g., hydrogen bonds between the carboxamide and catalytic residues).
    These methods should be paired with experimental validation using site-directed mutagenesis or isothermal titration calorimetry (ITC) .

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